molecular formula C19H18N2O2 B3108870 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester CAS No. 169120-62-1

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester

Cat. No.: B3108870
CAS No.: 169120-62-1
M. Wt: 306.4 g/mol
InChI Key: RTVBSARHCIPCMD-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is a quinoxaline derivative featuring a phenyl group at position 3, methyl substituents at positions 6 and 7, and an ethyl ester at position 2. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, making them versatile intermediates in pharmaceuticals, agrochemicals, and materials science . The phenyl group enhances lipophilicity and may influence π-π interactions in biological systems, while the ethyl ester improves solubility and metabolic stability.

Properties

IUPAC Name

ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-4-23-19(22)18-17(14-8-6-5-7-9-14)20-15-10-12(2)13(3)11-16(15)21-18/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVBSARHCIPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester typically involves the condensation of appropriate substituted benzene derivatives with pyrazine derivatives. One common method involves the reaction of 2,3-diaminotoluene with benzil in the presence of acetic acid, followed by esterification with ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry As a building block, 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is used in synthesizing more complex quinoxaline derivatives. The compound's ester group allows for further functionalization, rendering it a versatile intermediate in synthetic chemistry.
  • Biology The potential biological activities of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester, including antimicrobial and anticancer properties, are under investigation.
  • Medicine Its potential as a therapeutic agent for various diseases is being explored through ongoing research.
  • Industry This compound is used in developing materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester has diverse biological activities, making it a compound of interest in medicinal chemistry. Its biological activity is attributed to several mechanisms:

  • Anticancer Activity Quinoxaline derivatives have demonstrated the ability to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester has significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cells.
  • Antimicrobial Properties Exhibiting antibacterial and antifungal activities, 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is a potential candidate for treating infections caused by resistant pathogens.
  • Anti-inflammatory Effects Quinoxaline derivatives can modulate inflammatory pathways, which indicates potential therapeutic benefits in diseases characterized by chronic inflammation.

Analogs and Derivatives

The S-substituted ester methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate is a precursor for generating anticancer structures .

Chemical Reactions

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form quinoxaline derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives are structurally diverse, with substituents significantly impacting their physicochemical and biological properties. Below is a detailed comparison of 6,7-dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester with four analogs from recent literature.

Structural and Molecular Comparison

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester (Target) Phenyl C₁₉H₁₈N₂O₂ ~306.36* High lipophilicity, aromatic interactions
Ethyl 3-hydroxy-6,7-dimethyl-2-quinoxalinecarboxylate Hydroxyl C₁₃H₁₄N₂O₃ 246.27 H-bond donor (polar), reduced stability
Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate Trifluoromethyl C₁₄H₁₃F₃N₂O₂ 298.26 Electron-withdrawing, enhanced metabolic resistance
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate Hydroxyl, Dichloro C₁₂H₁₀Cl₂N₂O₃ ~301.13* Increased halogenated reactivity, polar

Note: Values marked with * are estimated based on structural analogs.

Substituent Effects on Properties

Phenyl Group (Target Compound) :

  • Lipophilicity : The phenyl group increases logP, favoring membrane permeability and bioavailability.
  • Electronic Effects : Aromatic π-systems may enhance binding to hydrophobic pockets in enzymes or receptors.

Hydroxyl Group () :

  • Polarity : Introduces H-bonding capacity, improving solubility but reducing metabolic stability.
  • Reactivity : Susceptible to oxidation or conjugation reactions (e.g., glucuronidation) .

Metabolic Resistance: CF₃ groups resist enzymatic degradation, extending half-life .

Dichloro Substituents (): Reactivity: Chlorine atoms may participate in halogen bonding or act as leaving groups in nucleophilic substitutions. Toxicity: Potential for bioaccumulation depending on substitution pattern .

Biological Activity

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The molecular formula of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is C19H18N2O2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure. Quinoxaline derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

The biological activity of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester can be attributed to several mechanisms:

  • Anticancer Activity : Quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cells .
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a potential candidate for treating infections caused by resistant pathogens .
  • Anti-inflammatory Effects : Research indicates that quinoxaline derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is influenced by its structural features. Key findings from SAR studies include:

  • Electron Donating Groups : Substituents such as methoxy (-OCH₃) groups enhance anticancer activity by stabilizing the compound's active form.
  • Positioning of Substituents : The positioning of methyl groups at the 6 and 7 positions is critical for maintaining potency against various cancer cell lines. For instance, modifications at these positions can significantly alter the compound's efficacy .

Table 1: Summary of SAR Findings

SubstituentPositionEffect on Activity
Methyl (-CH₃)6, 7Increases activity
Methoxy (-OCH₃)1Enhances activity
Chloro (-Cl)4Moderate activity
SulfonamideVariesReduces activity

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

  • Anticancer Studies :
    • A study reported that the compound exhibited an IC₅₀ value of 0.126 μM against HeLa cells, indicating potent anticancer properties compared to doxorubicin .
    • Another investigation highlighted that derivatives with electron-donating groups showed enhanced activity against liver hepatocellular carcinoma cells (Hep G2) with IC₅₀ values ranging from 2.5 to 9 μM .
  • Antimicrobial Activity :
    • Research demonstrated that quinoxaline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication .

Q & A

Q. What advanced techniques are recommended for studying the compound’s interaction with DNA or proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding.
  • Circular Dichroism (CD) : Assess conformational changes in DNA/protein secondary structures .

Q. Comparative Structural Analysis Table

Compound NameKey SubstituentsBiological Activity Notes
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester6,7-CH3, 3-Ph, 2-COOEtHigh kinase inhibition potential
Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate 6,7-OCH3, 3-OH, 2-COOEtEnhanced solubility, moderate activity
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate 3-Cl, 6-CF3, 2-COOEtPotent anticancer activity

This table highlights how substituent variations (e.g., CH3 vs. OCH3) influence biological profiles. Researchers should prioritize substituent tuning based on target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 2
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester

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